5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Medicinal Chemistry Library Synthesis Cross-Coupling

This brominated heterocyclic core is essential for synthesizing kinase inhibitors like mTOR and Aurora. The 5-bromo group is a critical handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid analog library generation for SAR studies. Without this halogen, diversification is severely limited. Choose this intermediate to accelerate your kinase-targeted drug discovery programs.

Molecular Formula C5H3BrN4O
Molecular Weight 215.01
CAS No. 1260763-85-6
Cat. No. B582288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
CAS1260763-85-6
Synonyms5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
Molecular FormulaC5H3BrN4O
Molecular Weight215.01
Structural Identifiers
SMILESC1=C(N=C2C(=N1)NC(=O)N2)Br
InChIInChI=1S/C5H3BrN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)
InChIKeyKNHWRTKKDFEAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one (CAS 1260763-85-6): Key Heterocyclic Scaffold for Kinase-Targeted Library Synthesis


5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one (CAS 1260763-85-6) is a brominated heterocyclic compound that serves as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. It features an imidazo[4,5-b]pyrazine core, which mimics the purine ring system found in ATP and other endogenous nucleotides, enabling it to occupy the ATP-binding pocket of various protein kinases [1]. The presence of a bromine atom at the 5-position provides a versatile synthetic handle for cross-coupling reactions, facilitating the rapid generation of structurally diverse analog libraries for structure-activity relationship (SAR) studies [2]. This compound is primarily utilized as a key building block for synthesizing kinase-targeted chemical probes and drug candidates, with documented applications in mTOR and Aurora kinase inhibitor programs.

Why a Simple Imidazopyrazinone Building Block Cannot Substitute for 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one (CAS 1260763-85-6) in Targeted Synthesis


Replacing 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one with a non-halogenated imidazopyrazinone scaffold fundamentally alters the synthetic tractability and chemical diversification potential. The bromine atom at the 5-position serves as a critical functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the installation of diverse aryl, heteroaryl, amine, and alkyne substituents [1]. Without this halogen, the core scaffold remains inert to these transformations, severely limiting the generation of focused chemical libraries for SAR exploration. Furthermore, while the parent imidazo[4,5-b]pyrazin-2(3H)-one scaffold confers kinase inhibitory activity, studies have shown that specific substitution patterns, particularly those introduced via the brominated intermediate, are essential for achieving the desired potency and selectivity profiles against target kinases like mTOR and Aurora kinases [2].

Quantitative Differentiators of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one (CAS 1260763-85-6) Relative to Structural Analogs


Synthetic Versatility: Halogen-Enabled Cross-Coupling Capabilities vs. Non-Halogenated Core

The presence of a bromine atom at the 5-position enables palladium-catalyzed cross-coupling reactions that are inaccessible to the parent 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold. This allows for the introduction of a diverse array of substituents (e.g., aryl, heteroaryl, amine, alkyne) to generate focused libraries for SAR studies [1]. The non-halogenated core (CAS 157170-77-3) lacks this reactive handle, limiting synthetic diversification to fewer and less efficient routes, thereby reducing the efficiency of lead optimization campaigns.

Medicinal Chemistry Library Synthesis Cross-Coupling

Scaffold-Specific Mechanism of Action: Static vs. Cidal Growth Inhibition in Trypanosoma brucei

In a comparative phenotypic screening study against Trypanosoma brucei, compounds based on the 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold exhibited a distinct static or growth-slowing mechanism, whereas a scaffold-hopped series based on 1H-pyrazolo[3,4-b]pyridine demonstrated a cidal (cell-killing) effect [1]. This difference in pharmacodynamic profile is critical for selecting the appropriate chemotype for specific therapeutic applications, as a static mechanism may be preferred for certain chronic infections or for combination therapy strategies aimed at preventing rapid resistance emergence.

Neglected Tropical Diseases Phenotypic Screening Mechanism of Action

Kinase Selectivity Profile: mTOR vs. PI3Kα Selectivity Window

Optimization of the imidazo[4,5-b]pyrazin-2-one series, including derivatives accessible from the 5-bromo intermediate, has yielded potent mTOR kinase inhibitors with a selectivity window exceeding 1000-fold over the closely related lipid kinase PI3Kα [1]. This level of selectivity is a critical differentiator compared to earlier-generation mTOR inhibitors that often exhibit significant PI3K cross-reactivity, leading to off-target toxicities. The ability to achieve such a high selectivity index is directly linked to the specific substitution patterns enabled by the brominated building block.

Oncology Kinase Inhibitors Selectivity

Optimal Application Scenarios for 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one (CAS 1260763-85-6) in Scientific Research and Development


Rapid Assembly of Focused Kinase-Targeted Chemical Libraries for High-Throughput Screening

The 5-bromo substituent serves as a versatile handle for parallel synthesis, enabling the efficient creation of diverse libraries of imidazo[4,5-b]pyrazin-2-one analogs via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [1]. This capability directly supports high-throughput screening campaigns aimed at identifying novel kinase inhibitors, as it allows for the systematic exploration of chemical space around a privileged purine-mimetic core. The resulting libraries can be screened against panels of kinases (e.g., mTOR, Aurora, TAK1) to identify selective lead compounds, as demonstrated in the development of highly selective mTOR inhibitors [2].

Lead Optimization of mTOR Kinase Inhibitors with an Emphasis on PI3Kα Selectivity

The imidazo[4,5-b]pyrazin-2-one scaffold, when appropriately substituted (via the 5-bromo intermediate), has a proven track record of delivering potent mTOR inhibitors with a selectivity index exceeding 1000-fold over the structurally similar PI3Kα lipid kinase [1]. This application scenario is particularly relevant for oncology drug discovery programs seeking to develop mTOR-targeted therapies with a potentially improved therapeutic window and reduced off-target PI3K-mediated toxicity. The brominated building block is an essential starting point for accessing the key substitution patterns that confer this high level of selectivity.

Phenotypic Screening for Antiparasitic Agents with a Static Mechanism of Action

For drug discovery programs targeting parasitic diseases like Human African Trypanosomiasis (HAT), where a static (growth-arresting) mechanism may be therapeutically advantageous, compounds derived from the 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold offer a differentiated phenotypic profile [1]. Unlike cidal scaffolds (e.g., 1H-pyrazolo[3,4-b]pyridine), which rapidly kill parasites but may elicit strong selective pressure for resistance, the static or growth-slowing action of this chemotype could be leveraged in combination therapies or for specific stages of the parasitic life cycle. The 5-bromo intermediate enables the synthesis of focused libraries to optimize potency and selectivity against the T. brucei target while maintaining the desired static mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.